molecular formula C11H7NO4 B1215119 2,3-Quinolinedicarboxylic acid CAS No. 643-38-9

2,3-Quinolinedicarboxylic acid

Cat. No.: B1215119
CAS No.: 643-38-9
M. Wt: 217.18 g/mol
InChI Key: YHUVMHKAHWKQBI-UHFFFAOYSA-N
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Description

2,3-Quinolinedicarboxylic acid is an organic compound with the molecular formula C11H7NO4. It is a white or slightly yellow crystalline substance known for its thermal stability. This compound is used in various fields, including analytical chemistry, where it serves as a reagent for detecting metal ions and organic substances .

Scientific Research Applications

2,3-Quinolinedicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3-Quinolinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It is involved in the kynurenine pathway, where it acts as an intermediate. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The compound interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and quinolinate phosphoribosyltransferase (QPRT), facilitating the conversion of tryptophan to NAD+ .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity in neurons . This activation can result in increased intracellular calcium levels, which may trigger a cascade of events leading to cell death. Additionally, this compound can modulate the expression of genes involved in inflammatory responses and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the NMDA receptor, acting as an agonist and promoting calcium influx into the cell . This binding can lead to the activation of downstream signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are associated with inflammation and cell survival . Additionally, this compound can inhibit the activity of enzymes such as kynurenine aminotransferase, affecting the balance of metabolites in the kynurenine pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of the NMDA receptor, resulting in chronic neurotoxicity . In vitro studies have demonstrated that the compound can induce apoptosis in neuronal cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by modulating NMDA receptor activity . At high doses, it can induce neurotoxicity and cause significant neuronal damage . Studies have shown that there is a threshold effect, where doses above a certain level result in adverse effects such as seizures and neuronal cell death .

Metabolic Pathways

This compound is involved in the kynurenine pathway, a major route for tryptophan metabolism . It is synthesized from kynurenine and further metabolized to quinolinic acid, which can then be converted to NAD+ . The compound interacts with several enzymes in this pathway, including kynurenine 3-monooxygenase and kynureninase, influencing the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neurotoxic effects . The compound’s distribution is influenced by its affinity for NMDA receptors and other binding sites in the brain .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells . It can affect mitochondrial function by disrupting the electron transport chain and inducing oxidative stress . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Quinolinedicarboxylic acid typically involves the acylation of 2-aminopyridine with maleic anhydride. The reaction conditions include the use of solvents, specific temperatures, and catalysts to facilitate the reaction .

Industrial Production Methods: One industrial method involves the reaction of aniline with dimethyl butyneate, followed by a Vilsmeier reaction in the presence of phosphorus oxychloride and dimethylformamide to obtain methyl 2,3-quinoline-dicarboxylate. This intermediate is then hydrolyzed in the presence of sulfuric acid to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Quinolinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different quinoline-based compounds.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

  • Quinoline-2,4-dicarboxylic acid
  • 2,5-Thiophenedicarboxylic acid
  • 2,5-Pyridinedicarboxylic acid

Comparison: 2,3-Quinolinedicarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of thermal stability and versatility in chemical reactions .

Properties

IUPAC Name

quinoline-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUVMHKAHWKQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027281
Record name 2,3-Quinolinedicarboxylic acid
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Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643-38-9
Record name 2,3-Quinolinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acridinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Quinolinedicarboxylic acid
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Record name 2,3-Quinolinedicarboxylic acid
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Record name 2,3-Quinolinedicarboxylic acid
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Record name 2,3-QUINOLINEDICARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of diethyl 2,3-quinolinedicarboxylate (0.162 mol) in ethanol (150 mL) is added a solution of sodium hydroxide (0.50 mol) in water (400 mL). The mixture is heated at reflux for five hours, and the ethanol then removed by distillation at atmospheric pressure. The solution is cooled in an ice bath, diluted with water (100 mL), and acidified with concentrated hydrochloric acid, added in small increments. The precipitate is filtered, washed with water, and air dried to afford the desired 2,3-quinolinedicarboxylic acid as the trihydrate; mp 271°-277° C.
Quantity
0.162 mol
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reactant
Reaction Step One
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0.5 mol
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reactant
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150 mL
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solvent
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Quantity
400 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Three grams of 2-methylquinoline-3-carboxylic acid (0.012 mol of 3.5 hydrate) is dissolved in 100 mL 15% sodium hydroxide solution and an additional 100 mL H2O is added. The mixture became homogenous. At room temperature is added all at once, 12.0 g nickel peroxide, (0.044 mol, 3.q eq. 20% excess) and the mixture is stirred magnetically for 12 hours. The insolubles are removed by vacuum filtration and washed with water. The filtrate is acidified to pH of 2 and a solid fluffy precipitate forms. It is filtered and dried to give 2.48 g of quinoline-2,3-dicarboxylic acid which is hydrated with 1.3 mol H2O/mol compound as determined by NMR. More product is isolated from the aqueous filtrate by concentration and filtration, bringing the total actual yield to 2.88 g or 100%. The IR Spectrum is identical to product obtained in Example 5 above and has a mp of 271°-277° C.
Quantity
0.012 mol
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reactant
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100 mL
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reactant
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100 mL
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3.q
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0 (± 1) mol
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reactant
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Quantity
12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a reactor is added 30 ml of H2O and 15 g of 50% aqueous NaOH. The solution is heated to 65° C. and 3.85 g (0.051 mol) of cobalt oxide and 5 g (0.022 mol) of 2-methyl-3-quinolinecarboxylic acid hydrochloride are added with stirring. A chilled solution of 13 g (0.18 mol) of chlorine in 40 g of chlorine in 40 g of 25% aqueous NaOH (~24% aqueous NaOCl) is added over 3 hours. The solution is then stirred for 15 hours and an additional aliquot of 24% aqueous NaOCl (0.36 mol total) is added over 3 hours. After a total of 36 hours, the solution is filtered, chilled to 15° C. and acidified to pH 3. The solid material is removed by filtration. A product of 2.3 g of 2,3-quinolinedicarboxylic acid is obtained. This represents a yield of 77% based on consumed 2-methyl-3-quinolinecarboxylic acid. The reaction is illustrated as follows: ##STR13##
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 g
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solvent
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Quantity
0.36 mol
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reactant
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5 g
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reactant
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3.85 g
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catalyst
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40 g
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solvent
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Quantity
40 g
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solvent
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13 g
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a reactor is added 4.03 g (18.9 mmol) of 2-methyl-3-quinolinecarboxylic acid hydrochloride and 40 ml water. The pH is adjusted to pH 10 and 16.0 g cupric hydroxide is added. The solution is warmed to 85° C. for 60 minutes; then cooled and held at 55° C. A pH controller is set to maintain the pH above 10 by the incremental addition of aqueous 50% sodium hydroxide solution. Chlorine gas is introduced at approximately 1 g/hr to give a total of 20 g after 21 hours. The reaction mixture is filtered and analyzed; 2.82 g of 2,3-quinolinedicarboxylic acid is obtained. The reaction is illustrated as follows: ##STR6##
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric hydroxide
Quantity
16 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural features of 2,3-quinolinedicarboxylic acid and its metal complexes?

A1: this compound acts as a bridging ligand in the formation of metal complexes. [] The molecule contains two carboxyl groups (-COOH) at the 2 and 3 positions of the quinoline ring, offering multiple coordination sites. In the reported copper complex, Cu(C11H6NO4)2, the copper(II) ion adopts a distorted octahedral geometry. [] The ligand coordinates to the copper ion through the quinoline nitrogen and one oxygen atom from the deprotonated 2-carboxyl group. [] The remaining coordination sites are occupied by oxygen atoms from the 3-carboxyl group of neighboring ligand molecules, resulting in a two-dimensional framework structure. []

Q2: Why is this compound of interest in crystal engineering?

A2: Researchers are interested in this compound for crystal engineering due to its versatile coordination modes, which can lead to the formation of diverse framework structures. [] Similar to its analog, quinoline-2-carboxylic acid, it has the potential to form 1D, 2D, and 3D structures by interacting with metal ions. [] This ability to form varied architectures makes it a promising candidate for developing new functional materials.

Q3: Can this compound be used as a starting material for other compounds?

A3: Yes, this compound can be utilized as a precursor in organic synthesis. Specifically, its anhydride derivative is a valuable starting material for synthesizing pyridazinedione derivatives. [] This reaction pathway offers a viable route for accessing a range of structurally diverse heterocyclic compounds with potential biological activities.

Q4: What synthetic approaches are available for obtaining this compound?

A4: One reported method involves a multi-step synthesis starting from aniline and maleic anhydride. [] This procedure involves the formation of intermediates such as S-phenylimino-4-dimethylaminomethylene-N-phenylsuccinimide and N-phenylacridinimide before yielding the desired this compound. []

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